molecular formula C19H21ClN4O B2764462 3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 862191-64-8

3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2764462
CAS No.: 862191-64-8
M. Wt: 356.85
InChI Key: OELJARSOYCMGSD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the 4-chlorophenyl group and the oxolan-2-ylmethyl substituent enhances its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to form an intermediate, which is then reacted with oxirane to introduce the oxolan-2-ylmethyl group. The final step involves the cyclization of the intermediate to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-2,5-dimethyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is unique due to the presence of the 4-chlorophenyl group and the oxolan-2-ylmethyl substituent, which enhance its chemical stability and biological activity. Its specific interactions with molecular targets, such as CDKs, make it a promising candidate for therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O/c1-12-10-17(21-11-16-4-3-9-25-16)24-19(22-12)18(13(2)23-24)14-5-7-15(20)8-6-14/h5-8,10,16,21H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELJARSOYCMGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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